molecular formula C15H15N3OS B10810294 N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine

N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine

Cat. No.: B10810294
M. Wt: 285.4 g/mol
InChI Key: OZBAWCPXMIEVSW-UHFFFAOYSA-N
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Description

N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine is a tetrahydrobenzothienopyrimidine derivative characterized by a fused bicyclic core structure comprising a thieno[2,3-d]pyrimidine ring system and a tetrahydrobenzene moiety. The compound is further substituted at the N4 position with a furan-2-ylmethyl group.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-2-6-12-11(5-1)13-14(17-9-18-15(13)20-12)16-8-10-4-3-7-19-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,17,18)

InChI Key

OZBAWCPXMIEVSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of WAY-307243 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of intermediates: Using reagents such as halogenated compounds and amines.

    Coupling reactions: Utilizing catalysts and specific reaction conditions to form the desired product.

    Purification: Employing techniques like crystallization, distillation, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

WAY-307243 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.

    Major Products: The reactions yield various intermediates and final products, depending on the specific conditions and reagents used.

Scientific Research Applications

WAY-307243 has been extensively studied for its applications in:

    Chemistry: Used as a model compound to study ion channel modulation and its effects on cellular processes.

    Biology: Investigated for its role in modulating potassium ion channels in cardiac cells.

    Medicine: Explored as a potential therapeutic agent for treating cardiac arrhythmias by restoring normal ion channel function.

    Industry: Utilized in research and development of new drugs targeting ion channels.

Mechanism of Action

WAY-307243 exerts its effects by activating hERG channels, which are potassium ion channels critical for cardiac repolarization. By enhancing the activity of these channels, WAY-307243 helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets include the hERG channel proteins, and the pathways involved are related to ion transport and electrical signaling in cardiac cells .

Comparison with Similar Compounds

Key Observations :

  • Furan vs.
  • Methyl and Methoxy Groups : Derivatives like 5a and 8 feature methyl or methoxy substituents that improve lipophilicity (logP ~3–4), which may enhance membrane permeability compared to the more polar furan-containing target compound .
  • Hydrazone Linkers : The hydrazone derivative () demonstrates the impact of flexible linkers on conformational adaptability and binding to targets like tubulin .

Insights :

  • The target compound’s synthesis likely parallels 5a but requires optimization for the bulky furan-2-ylmethyl group.
  • N-Methylation (as in 8) or sulfonamide incorporation (5e) offers routes to modulate solubility and target engagement .

Anticancer and Tubulin-Targeting Activity

Compound IC₅₀ (Tubulin Assembly) Antiproliferative Activity (Cell Lines) Resistance Profile Reference
Target Compound Not reported Not tested in provided evidence
5a (4-Chlorophenyl) Not tested Moderate activity against HCT-116
Furo[2,3-d]pyrimidines (e.g., Compound 4) 0.9–1.2 µM (vs. CA-4: 1.0 µM) Potent against MCF-7 and A549 Pgp/βIII-tubulin resistance bypass
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl] derivative Improved activity against lung/breast cancer

Key Findings :

  • Furo[2,3-d]pyrimidines () exhibit tubulin-depolymerizing activity comparable to combretastatin A-4 (CA-4), a benchmark antimitotic agent .
  • The absence of a thiophene ring in furopyrimidines may reduce metabolic instability compared to thieno analogs like the target compound .

Antimicrobial Activity

  • Hydrazine Derivatives : Compounds like 8a–n () show broad-spectrum activity against E. coli and S. aureus (MIC: 2–8 µg/mL), attributed to the hydrazine linker’s ability to disrupt microbial membranes .
  • Thieno[2,3-d]pyrimidines with Sulfonamides: Derivatives such as 5e exhibit enhanced solubility and biofilm inhibition, though direct data for the target compound are lacking .

Biological Activity

N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Amine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure comprises a fused bicyclic system that includes a benzothieno moiety and a pyrimidine ring, along with a furan substituent. This article delves into the biological activities associated with this compound, highlighting various studies and findings.

  • Molecular Formula : C15H19N3OS
  • Molecular Weight : 289.4 g/mol
  • Purity : Typically around 95% when synthesized for research purposes.

Biological Activities

Research has indicated that derivatives of N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Amine exhibit a range of biological activities. Below are some notable findings:

1. Anticancer Activity

  • Studies have shown that compounds structurally related to N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Amine possess significant anticancer properties. For instance, structural analogs have been evaluated for their efficacy against various cancer cell lines, demonstrating potent inhibition of cell proliferation and induction of apoptosis.

2. Antimicrobial Activity

  • Certain derivatives have exhibited antimicrobial properties. For example, modifications to the tetrahydro structure have led to compounds that show effectiveness against bacterial strains.

3. Enzyme Inhibition

  • The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against tyrosinase, an enzyme involved in melanin production. Inhibition studies revealed IC50 values significantly lower than standard inhibitors like kojic acid.

Structure-Activity Relationship (SAR)

The biological activity of N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Amine can be influenced by various structural modifications. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Methyl-5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-AmineMethyl substitution on tetrahydro structureAntimicrobial
2-Methyl-5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-AmineMethyl group additionAnticancer
4-Amino-5-(furan-2-yl)-6-methylthieno[3',2':5,6]pyrido[4,3-d]pyrimidinFuran substitution with methyl groupAntimicrobial

Case Studies

Several case studies have highlighted the promising applications of N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Amine:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., A549 lung cancer cells) through apoptosis induction mechanisms.
  • Tyrosinase Inhibition : Another investigation focused on the compound's ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicated that the compound significantly reduced both cellular tyrosinase activity and melanin production in a dose-dependent manner.

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